2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt
Description
HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration. It is primarily used in the textile industry for dyeing fabrics and in the production of inks and pigments.
Properties
CAS No. |
75268-69-8 |
|---|---|
Molecular Formula |
C37H26N6Na6O21S6 |
Molecular Weight |
1221.0 g/mol |
IUPAC Name |
hexasodium;8-[[5-methoxy-4-[[2-methoxy-5-methyl-4-[(3,6,7-trisulfonatonaphthalen-1-yl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-2,3,6-trisulfonate |
InChI |
InChI=1S/C37H32N6O21S6.6Na/c1-17-5-29(31(63-3)15-25(17)40-42-27-11-21(65(45,46)47)7-19-9-33(67(51,52)53)35(13-23(19)27)69(57,58)59)38-37(44)39-30-6-18(2)26(16-32(30)64-4)41-43-28-12-22(66(48,49)50)8-20-10-34(68(54,55)56)36(14-24(20)28)70(60,61)62;;;;;;/h5-16H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChI Key |
GXPHIYDSBYLRLK-UHFFFAOYSA-H |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C=C(C(=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=C(C(=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE involves several steps, starting with the preparation of the intermediate compounds. The process typically includes:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salts are then coupled with naphthalene derivatives to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce sulfonate groups, enhancing the solubility of the dye in water.
Industrial production methods often involve large-scale batch processes, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: Reduction of the azo group can produce aromatic amines, which are often used in further chemical synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Naphthalene Backbone : Provides stability and chromogenic properties.
- Sulfonic Acid Groups : Located at positions 2, 3, and 6 of the naphthalene ring, contributing to its solubility and reactivity.
- Azo Linkages : Enhance color properties and allow for various chemical modifications.
Applications in Industry
-
Dye and Pigment Manufacturing
- The compound is primarily used as a dye due to its vibrant color properties. It is employed in textiles, paper, and plastics to impart color.
- Its azo structure allows for strong bonding with substrates, ensuring durability and resistance to fading.
- Water Treatment
-
Biological Applications
- Studies have shown that this compound can be utilized as a substrate for microbial degradation processes. Specific bacteria have been isolated that can degrade naphthalene derivatives, indicating potential applications in bioremediation efforts .
- Its non-toxic profile suggests it could be used in biological assays or as a tracer in environmental studies.
-
Chemical Synthesis
- The compound serves as an intermediate in the synthesis of other chemical compounds. Its sulfonic acid groups make it a versatile reagent for various chemical reactions, including nucleophilic substitutions and coupling reactions.
-
Pharmaceutical Applications
- Although less common, there are indications that derivatives of this compound could have applications in drug formulation due to their solubility characteristics and potential biological activity.
Case Study 1: Wastewater Treatment
In a study conducted at a wastewater treatment facility, researchers employed 2,3,6-naphthalenetrisulfonic acid derivatives to enhance the removal of heavy metals from industrial effluents. The results showed a significant reduction in metal concentration when treated with this compound compared to conventional methods .
Case Study 2: Dye Application in Textiles
A textile manufacturing company incorporated this compound into their dyeing process. The azo dye exhibited excellent fastness properties and vibrant hues on cotton fabrics. The study concluded that the use of this compound improved production efficiency and reduced dye wastage due to its high solubility and reaction rates .
Mechanism of Action
The mechanism of action of HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with proteins and nucleic acids, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Similar compounds to HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Employed in the textile industry for dyeing fabrics.
What sets HEXASODIUM 8,8’-[CARBONYLBIS[IMINO(5-METHOXY-2-METHYL-4,1-PHENYLENE)AZO]]BISNAPHTHALENE-2,3,6-TRISULFONATE apart is its unique combination of functional groups, which confer specific solubility and color properties, making it particularly valuable in industrial applications.
Biological Activity
2,3,6-Naphthalenetrisulfonic acid, 8,8'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-, hexasodium salt is a complex organic compound with significant applications in various fields, including analytical chemistry and biochemistry. This article explores its biological activity, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a naphthalene core with multiple sulfonic acid groups and azo linkages, which contribute to its solubility and reactivity. Its chemical formula is , and it is characterized by the following structural attributes:
- Anionic nature due to sulfonic acid groups.
- Chromophoric properties that allow it to act as a dye or indicator in various applications.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. The following mechanisms have been identified:
- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in cellular environments.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, suggesting potential roles in therapeutic applications.
- Cellular Uptake : The anionic nature facilitates its uptake in cells via endocytosis mechanisms.
Case Studies
- In Vitro Studies : Research has demonstrated that the compound can modulate the activity of specific enzymes involved in cancer metabolism. For instance, studies indicated that it inhibited the enzyme lactate dehydrogenase (LDH), which is often overexpressed in tumors .
- Toxicological Assessments : Toxicity studies have revealed that while the compound is generally safe at low concentrations, higher doses can lead to cytotoxic effects in certain cell lines. This necessitates careful dosage considerations for therapeutic applications .
- Antimicrobial Properties : In a study focusing on antimicrobial activity, the compound showed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Analytical Chemistry
The compound is widely used as an anionic chromophore in capillary electrophoresis due to its ability to separate and detect anionic species effectively. Its application extends to:
- Dyeing Processes : Utilized in textile industries for dyeing purposes due to its vivid color properties.
- Biochemical Assays : Employed in assays for detecting biomolecules owing to its fluorescent properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
